2-Chloro-6-methylimidazo[1,2-b]pyridazine
CAS No.: 127566-20-5
Cat. No.: VC21197896
Molecular Formula: C7H6ClN3
Molecular Weight: 167.59 g/mol
* For research use only. Not for human or veterinary use.
![2-Chloro-6-methylimidazo[1,2-b]pyridazine - 127566-20-5](/images/no_structure.jpg)
Specification
CAS No. | 127566-20-5 |
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Molecular Formula | C7H6ClN3 |
Molecular Weight | 167.59 g/mol |
IUPAC Name | 2-chloro-6-methylimidazo[1,2-b]pyridazine |
Standard InChI | InChI=1S/C7H6ClN3/c1-5-2-3-7-9-6(8)4-11(7)10-5/h2-4H,1H3 |
Standard InChI Key | JKZGZDGHCULMID-UHFFFAOYSA-N |
SMILES | CC1=NN2C=C(N=C2C=C1)Cl |
Canonical SMILES | CC1=NN2C=C(N=C2C=C1)Cl |
Introduction
Chemical Structure and Properties
2-Chloro-6-methylimidazo[1,2-b]pyridazine (CAS: 127566-20-5) is characterized by a fused ring system comprising an imidazole ring and a pyridazine ring, with a chlorine substituent at position 2 and a methyl group at position 6. This compound has the molecular formula C7H6ClN3 and a molecular weight of 167.59 g/mol .
The structural characteristics of 2-Chloro-6-methylimidazo[1,2-b]pyridazine can be summarized as follows:
Table 1: Basic Properties of 2-Chloro-6-methylimidazo[1,2-b]pyridazine
Property | Value |
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PubChem CID | 14422355 |
Molecular Formula | C7H6ClN3 |
Molecular Weight | 167.59 g/mol |
CAS Registry Number | 127566-20-5 |
IUPAC Name | 2-chloro-6-methylimidazo[1,2-b]pyridazine |
InChI Key | JKZGZDGHCULMID-UHFFFAOYSA-N |
The compound features a planar bicyclic structure with three nitrogen atoms - two within the pyridazine ring and one in the imidazole portion. The chlorine substituent at position 2 significantly influences its electronic properties and reactivity, while the methyl group at position 6 affects its lipophilicity and steric properties .
Synthesis Methods
Several synthetic routes have been developed for the preparation of 2-Chloro-6-methylimidazo[1,2-b]pyridazine and related derivatives. The most common approach involves the condensation reaction between an α-bromoketone and a 3-amino-6-halopyridazine under mild basic conditions .
General Synthetic Pathway
The synthesis typically follows a condensation mechanism whereby:
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3-Amino-6-methylpyridazine serves as the starting material
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Reaction with an appropriate α-bromoacetyl chloride derivative
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Cyclization under basic conditions to form the imidazo[1,2-b]pyridazine scaffold
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Introduction of the chlorine at position 2 through selective halogenation
The successful formation of the imidazo[1,2-b]pyridazine ring system in good yield is facilitated by the presence of the halogen in the pyridazine ring, which modifies the nucleophilicity of the ring nitrogen atoms. This strategic modification directs the alkylation to the nitrogen adjacent to the amino function, promoting effective cyclization .
Alternative Synthesis Route
An alternative approach involves:
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Starting with 3,6-dichloropyridazine
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Selective amination at position 3 using ammonia at elevated temperatures (130°C)
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Condensation with chloroacetone or similar α-haloketones
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Cyclization to form the imidazo[1,2-b]pyridazine core structure
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Subsequent methylation at position 6 or retention of the chlorine, followed by selective dechlorination and methylation
Structural Variations and Related Compounds
The imidazo[1,2-b]pyridazine scaffold allows for various modifications that can significantly alter the biological properties of the resulting compounds. Several structural analogues of 2-Chloro-6-methylimidazo[1,2-b]pyridazine have been synthesized and studied.
Table 2: Comparison of 2-Chloro-6-methylimidazo[1,2-b]pyridazine with Structurally Related Compounds
Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
---|---|---|---|
2-Chloro-6-methylimidazo[1,2-b]pyridazine | 127566-20-5 | C7H6ClN3 | 167.59 |
6-Chloro-2-methylimidazo[1,2-b]pyridazine | 14793-00-1 | C7H6ClN3 | 167.59 |
6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine | 154578-23-1 | C7H5Cl2N3 | 202.04 |
6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile | (Not provided in search results) | C7H3ClN4 | 178.58 |
The positional isomer 6-Chloro-2-methylimidazo[1,2-b]pyridazine shares the same molecular formula but differs in the arrangement of substituents, with the chlorine and methyl groups exchanging positions . This structural variation significantly impacts the electronic distribution within the molecule and consequently affects its biological activity profile.
Another notable analogue is 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine, which contains an additional chlorine atom in the form of a chloromethyl group at position 2. This modification enhances the compound's reactivity, particularly for nucleophilic substitution reactions, making it a valuable intermediate for further derivatization .
Biological Activities and Applications
Imidazo[1,2-b]pyridazine derivatives, including 2-Chloro-6-methylimidazo[1,2-b]pyridazine, have demonstrated diverse biological activities that make them promising candidates for therapeutic applications.
Kinase Inhibition
One of the most significant biological properties of imidazo[1,2-b]pyridazine derivatives is their ability to inhibit various kinases. Research has shown that these compounds can interact with the ATP-binding site of kinases, disrupting their catalytic activity . Specifically, imidazo[1,2-b]pyridazine-based compounds have been investigated as inhibitors of:
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HASPIN (haploid germ cell-specific nuclear protein kinase)
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Vascular endothelial growth factor receptor (VEGFR) tyrosine kinases
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PIM family kinases
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Casein kinases 1-epsilon and 1-delta
These kinases are implicated in various cellular processes, including cell division, angiogenesis, and signal transduction, making their inhibitors potential therapeutic agents for cancer and other proliferative diseases .
β-Amyloid Plaque Binding
Certain imidazo[1,2-b]pyridazine derivatives have shown affinity for binding to amyloid plaques in vitro. Binding studies using synthetic aggregates of Aβ1-40 have revealed that the binding affinities of these compounds range from 11.0 to >1000 nM, depending on the various substitution patterns .
This property makes them potential candidates for the development of positron emission tomography (PET) radiotracers for imaging Aβ plaques, which could be valuable in the diagnosis and monitoring of Alzheimer's disease progression .
Structure-Activity Relationships
The biological activities of 2-Chloro-6-methylimidazo[1,2-b]pyridazine and related compounds are significantly influenced by their structural features. Analysis of structure-activity relationships (SAR) provides insights into how various modifications affect biological activity.
Influence of Substituents
Research has demonstrated that the nature and position of substituents on the imidazo[1,2-b]pyridazine scaffold significantly impact binding affinity and biological activity:
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Position 2 modifications: Substitutions at position 2 (where 2-Chloro-6-methylimidazo[1,2-b]pyridazine has a chlorine atom) particularly affect interaction with binding sites of various biological targets. The presence of electron-withdrawing groups like chlorine can enhance binding to specific targets .
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Position 6 modifications: The methyl group at position 6 in 2-Chloro-6-methylimidazo[1,2-b]pyridazine influences lipophilicity and membrane permeability, which are critical factors for cellular uptake and distribution .
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Amino functionalities: Studies on related compounds have shown that tertiary amino analogues typically exhibit higher affinity for certain targets compared to secondary amino analogues, while primary amino analogues often show significantly lower affinity .
Comparison with Other Heterocyclic Systems
The imidazo[1,2-b]pyridazine scaffold has been designed as an isosteric analogue of other biologically active heterocyclic systems. For instance, the replacement of a CH adjacent to N on the six-membered heterocyclic ring with N (as in the pyridazine component) can effectively reduce ligand lipophilicity, potentially reducing non-specific binding while maintaining target affinity .
Current Research and Future Perspectives
The investigation of 2-Chloro-6-methylimidazo[1,2-b]pyridazine and related compounds continues to be an active area of research, with several directions being pursued.
Medicinal Chemistry Applications
Recent comprehensive reviews have highlighted the importance of the imidazo[1,2-b]pyridazine scaffold in medicinal chemistry, documenting its applications from 1966 to the present day. These applications span multiple therapeutic areas, including:
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Anti-inflammatory agents
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Antibacterial compounds
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Anticancer therapeutics
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Antiparasitic treatments
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Antiviral medications
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Treatments for metabolic disorders
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Sleeping disorder remedies
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Thymic enhancers
Convergent Synthesis Strategies
Ongoing research is focused on developing more efficient and streamlined synthetic routes for imidazo[1,2-b]pyridazine derivatives. Recent work has explored convergent synthesis approaches for 6-etherified imidazo[1,2-b]pyridazine-2-amine derivatives, which possess VEGFR-2 kinase inhibitory activity .
These improved synthetic methodologies could facilitate the production of 2-Chloro-6-methylimidazo[1,2-b]pyridazine and related compounds for further biological evaluation and potential commercial development.
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